molecular formula C18H18O B13993525 2-benzyl-3,3-dimethyl-2H-inden-1-one CAS No. 17490-04-9

2-benzyl-3,3-dimethyl-2H-inden-1-one

Cat. No.: B13993525
CAS No.: 17490-04-9
M. Wt: 250.3 g/mol
InChI Key: ZHYLUBVFOAXIOB-UHFFFAOYSA-N
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Description

2-benzyl-3,3-dimethyl-2H-inden-1-one is an organic compound with a unique structure that includes a benzyl group attached to a dimethyl-substituted indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3,3-dimethyl-2H-inden-1-one typically involves the following steps:

    Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and acetone to form a β-hydroxy ketone intermediate.

    Cyclization: The intermediate undergoes cyclization to form the indanone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3,3-dimethyl-2H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzyl or indanone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Formation of benzyl carboxylic acid or benzyl alcohol.

    Reduction: Formation of 2-benzyl-3,3-dimethyl-2H-inden-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-benzyl-3,3-dimethyl-2H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzyl-3,3-dimethyl-2H-inden-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-3,3-dimethyl-1-indanone
  • 2-benzyl-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Uniqueness

2-benzyl-3,3-dimethyl-2H-inden-1-one is unique due to its specific substitution pattern and the presence of both benzyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

17490-04-9

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

2-benzyl-3,3-dimethyl-2H-inden-1-one

InChI

InChI=1S/C18H18O/c1-18(2)15-11-7-6-10-14(15)17(19)16(18)12-13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3

InChI Key

ZHYLUBVFOAXIOB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C

Origin of Product

United States

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